Dimethyl 2-bromo-3-fluoropentanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62216-38-0 |
|---|---|
Molecular Formula |
C7H10BrFO4 |
Molecular Weight |
257.05 g/mol |
IUPAC Name |
dimethyl 2-bromo-3-fluoropentanedioate |
InChI |
InChI=1S/C7H10BrFO4/c1-12-5(10)3-4(9)6(8)7(11)13-2/h4,6H,3H2,1-2H3 |
InChI Key |
LBJGDHOVYGUFSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(C(=O)OC)Br)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl 2 Bromo 3 Fluoropentanedioate
Stereoselective Synthesis of Dimethyl 2-bromo-3-fluoropentanedioate Diastereomers
The controlled introduction of two adjacent stereocenters, one bearing a bromine atom and the other a fluorine atom, into a pentanedioate (B1230348) backbone requires nuanced synthetic approaches. The relative configuration of these stereocenters defines the diastereomers of the final product. Key to achieving high diastereoselectivity is the development of asymmetric bromo-fluorination protocols and the implementation of effective diastereocontrol strategies.
Development of Asymmetric Bromo-Fluorination Protocols
Asymmetric bromo-fluorination of an appropriate unsaturated precursor, such as dimethyl itaconate, is a direct approach to this compound. These protocols often rely on the generation of a bromonium ion intermediate, which is then subjected to a stereocontrolled nucleophilic attack by a fluoride (B91410) source. The stereochemical outcome of this reaction is highly dependent on the nature of the substrate, the reagents, and the presence of any chiral auxiliaries or catalysts.
While direct asymmetric bromo-fluorination of itaconic esters is not extensively documented, related transformations on electron-deficient olefins provide a conceptual blueprint. For instance, the haloamination of electron-deficient olefins has been shown to proceed with high diastereoselectivity. In these reactions, a nitrogen source and a halogen source react in the presence of a catalyst to form vicinal halo-amines. The stereochemistry is often controlled by the catalyst, which can create a chiral environment around the substrate.
A plausible strategy for the asymmetric bromo-fluorination of dimethyl itaconate would involve the use of a chiral brominating agent or a combination of an achiral bromine source with a chiral fluoride source or catalyst. The development of such protocols is an active area of research, with the goal of achieving high diastereomeric ratios (d.r.) in favor of either the syn or anti diastereomer.
Diastereocontrol Strategies in α-Bromo-β-fluoro Diester Formation
Achieving diastereocontrol in the formation of α-bromo-β-fluoro diesters hinges on managing the approach of the nucleophilic fluoride to the bromonium ion intermediate. The inherent electronic and steric properties of the substrate, dimethyl itaconate, play a crucial role. The two ester groups can influence the stability and conformation of the reaction intermediates, thereby directing the stereochemical course of the reaction.
One effective strategy involves substrate-controlled diastereoselection, where a chiral auxiliary is appended to the itaconate substrate. This auxiliary can shield one face of the double bond, leading to a preferential attack of the electrophilic bromine and subsequent nucleophilic fluoride from the less hindered face. However, this approach requires additional synthetic steps for the introduction and removal of the auxiliary.
Catalyst-controlled diastereoselection offers a more elegant and atom-economical alternative. Chiral Lewis acids or organocatalysts can be employed to activate the substrate or the reagents and create a well-defined chiral environment that dictates the stereochemical outcome of the bromo-fluorination reaction. For example, a chiral Lewis acid could coordinate to one of the carbonyl groups of the dimethyl itaconate, thereby influencing the facial selectivity of the bromine attack. The subsequent ring-opening of the bromonium ion by fluoride would then proceed with a defined stereochemistry. The choice of catalyst and reaction conditions is critical for maximizing the diastereoselectivity.
Enantioselective Access to this compound Enantiomers
Beyond diastereoselectivity, the synthesis of enantiomerically pure this compound is a significant challenge. This requires either the direct formation of a single enantiomer or the separation of a racemic mixture.
Chiral Catalyst-Mediated Approaches to Enantiopure Synthesis
The most efficient route to enantiopure compounds is through asymmetric catalysis. In the context of this compound, this would involve a catalytic enantioselective bromo-fluorination of dimethyl itaconate. Chiral transition metal complexes or organocatalysts can be designed to differentiate between the two enantiotopic faces of the prochiral alkene.
Significant progress has been made in the development of chiral catalysts for various halofunctionalization reactions. For instance, chiral Lewis acids have been successfully used in asymmetric Baylis-Hillman reactions, which involve the formation of a C-C bond adjacent to a stereocenter. While not a direct analogue, the principles of creating a chiral pocket to control the approach of reagents are transferable. A hypothetical catalytic cycle for the enantioselective bromo-fluorination of dimethyl itaconate could involve the activation of a bromine source by a chiral catalyst, followed by the enantioselective attack on the double bond and subsequent fluorination.
The development of such a catalyst would require careful design to achieve high enantiomeric excess (e.e.). The electronic and steric properties of the catalyst's ligands are paramount in creating the necessary chiral induction.
Resolution Strategies for Enantiomeric Enrichment of this compound
In the absence of a direct enantioselective synthesis, the resolution of a racemic mixture of this compound is a viable alternative. This can be achieved through several methods, with chromatographic techniques being particularly powerful.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of enantiomers. Current time information in Pasuruan, ID. By using a chiral stationary phase (CSP), the two enantiomers of the racemic diester can be separated based on their differential interactions with the CSP. The choice of the CSP and the mobile phase is crucial for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving a wide range of chiral compounds. nih.gov
Another approach is the formation of diastereomers by reacting the racemic mixture with a chiral resolving agent. For a dicarboxylic acid ester like this compound, this could involve the selective hydrolysis of one ester group followed by reaction with a chiral amine or alcohol to form diastereomeric amides or esters. These diastereomers, having different physical properties, can then be separated by conventional chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target molecule. This method, while effective, is less atom-economical than direct enantioselective synthesis or chiral chromatography. The success of this strategy relies on the efficient separation of the diastereomeric intermediates. tcichemicals.comlibretexts.org
Chemo- and Regioselective Synthesis of this compound
In addition to stereoselectivity, the chemo- and regioselectivity of the bromo-fluorination reaction are critical. For a substrate like dimethyl itaconate, the reaction must selectively occur at the double bond without affecting the ester functionalities. Furthermore, the bromine and fluorine atoms must be introduced at the correct positions (C2 and C3, respectively).
The bromo-fluorination of alkenes typically proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of the electron-rich double bond on an electrophilic bromine source, such as N-bromosuccinimide (NBS), to form a cyclic bromonium ion intermediate. The regioselectivity of the subsequent nucleophilic attack by a fluoride source is then determined by both electronic and steric factors. In the case of dimethyl itaconate, the electron-withdrawing nature of the two ester groups influences the charge distribution in the bromonium ion. The attack of the fluoride ion is expected to occur at the more electrophilic carbon atom.
Controlling the regioselectivity to favor the formation of this compound over its 3-bromo-2-fluoro isomer is a key challenge. The use of specific reagent combinations and catalysts can influence the regiochemical outcome. For instance, the choice of the fluoride source and the presence of Lewis acidic additives can modulate the reactivity of the bromonium ion and direct the fluoride attack to the desired position. While no specific studies on the chemo- and regioselective bromo-fluorination of dimethyl itaconate are available, research on related electron-deficient olefins suggests that high regioselectivity can be achieved under carefully optimized conditions.
Below is a table summarizing potential synthetic strategies and the key controlling factors:
| Synthetic Goal | Methodology | Key Controlling Factors | Potential Precursor |
| Diastereoselective Synthesis | Asymmetric Bromo-fluorination | Chiral Auxiliary, Chiral Catalyst, Solvent, Temperature | Dimethyl itaconate |
| Enantioselective Synthesis | Chiral Catalyst-Mediated Bromo-fluorination | Chiral Ligand, Metal Center, Reaction Conditions | Dimethyl itaconate |
| Enantiomeric Enrichment | Resolution of Racemates (e.g., Chiral HPLC) | Chiral Stationary Phase, Mobile Phase | Racemic this compound |
| Chemo- & Regioselective Synthesis | Electrophilic Bromo-fluorination | Bromine Source, Fluoride Source, Catalyst, Solvent | Dimethyl itaconate |
Strategic Approaches for Selective Halogenation at C-2 and C-3 Positions
The selective introduction of bromine at the C-2 position and fluorine at the C-3 position of a pentanedioate backbone requires a carefully designed synthetic strategy. Direct halogenation of the saturated diester is generally not feasible due to the lack of activation. Therefore, strategies often commence from a precursor with existing functionality that directs the halogenation to the desired positions.
One common approach involves the use of an unsaturated precursor, such as dimethyl 2-pentenedioate or dimethyl 3-pentenedioate. The double bond provides a reactive site for the controlled, stepwise introduction of the halogens. For instance, the addition of a bromine-containing electrophile to the double bond can proceed via a bromonium ion intermediate. The subsequent ring-opening by a fluoride source can, in principle, lead to the desired 2-bromo-3-fluoro substitution pattern. The regioselectivity of this addition is governed by both electronic and steric factors.
Alternatively, an epoxy-ester precursor can be employed. The ring-opening of a suitably substituted dimethyl epoxypentanedioate with a bromide nucleophile at one carbon and subsequent fluorination at the adjacent carbon offers another pathway. The success of this strategy hinges on the regioselective opening of the epoxide ring.
The use of a catalyst is often necessary to enhance the electrophilicity of the halogenating agent. mt.com For bromination, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) can polarize the Br-Br bond, making it a more potent electrophile. mt.comlibretexts.org For fluorination, specialized reagents are often required due to the high reactivity of elemental fluorine. mt.com Reagents like N-fluorodibenzenesulfonimide (NFSI) or Selectfluor® are commonly used for electrophilic fluorination under milder conditions.
A hypothetical two-step halogenation of an unsaturated precursor is outlined below:
| Step | Reaction | Reagents | Position Selectivity |
| 1 | Electrophilic Bromination | N-Bromosuccinimide (NBS), Initiator | C-2 |
| 2 | Nucleophilic Fluorination | Silver(I) fluoride (AgF) | C-3 |
Precursor Design and Elaboration Techniques for this compound
The rational design of precursor molecules is fundamental to the successful synthesis of this compound. The choice of precursor dictates the synthetic route and the feasibility of achieving the desired stereochemistry and regiochemistry.
A plausible precursor is dimethyl glutaconate (dimethyl pent-2-enedioate). The double bond in this molecule is activated by the two ester groups, making it susceptible to electrophilic addition reactions. The synthetic sequence could involve an initial bromination, followed by a fluorination step. The elaboration from this precursor would require careful control of reaction conditions to prevent side reactions, such as elimination or polymerization.
Another viable precursor is a derivative of glutamic acid. The amino group in glutamic acid can be diazotized and replaced with a halogen, and the carboxylic acid groups can be esterified. This approach offers stereochemical control if an enantiomerically pure starting material is used.
The following table summarizes potential precursors and their elaboration pathways:
| Precursor | Elaboration Pathway | Key Transformations |
| Dimethyl glutaconate | Halogenation of the double bond | Electrophilic addition of bromine, followed by nucleophilic fluorination. |
| Diethyl 2-oxopentanedioate | Reductive amination followed by halogen exchange | Conversion to an amino ester, diazotization, and Sandmeyer-type reaction for halogen introduction. |
| Glutamic Acid | Diazotization and esterification | Conversion of the amino group to a halide and esterification of the carboxylic acids. |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govyoutube.com In the synthesis of this compound, these principles can be applied to minimize waste, reduce energy consumption, and use less hazardous substances. nih.gov
Exploration of Solvent-Free or Low-Solvent Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. nih.gov For the synthesis of halogenated esters, solvent-free or low-solvent conditions can be explored.
Mechanochemistry, which involves reactions conducted by grinding or milling solid reactants, has emerged as a promising solvent-free technique. nih.gov This method can lead to higher reaction rates and different selectivities compared to solution-phase reactions. For instance, the esterification step in a multi-step synthesis could potentially be carried out under solvent-free conditions. nih.gov
The use of greener solvents, such as water or ionic liquids, is another approach. While the low solubility of organic substrates in water can be a challenge, the use of phase-transfer catalysts can facilitate reactions in aqueous media. Ionic liquids are non-volatile and can often be recycled, making them a more environmentally benign alternative to traditional organic solvents.
A patent for the preparation of halogenated carboxylic acid esters suggests that the reaction can be carried out without a solvent by introducing the hydrohalic acid in a gaseous state. google.com
| Method | Description | Potential Advantages |
| Mechanochemical Synthesis | Grinding solid reactants together in a ball mill. nih.gov | Reduced solvent waste, potentially faster reaction times. nih.gov |
| Aqueous Synthesis | Using water as the reaction medium, possibly with a phase-transfer catalyst. | Environmentally benign solvent, reduced toxicity. |
| Ionic Liquids | Using non-volatile, recyclable salts as the solvent. | Low volatility, potential for catalyst and solvent recycling. |
Investigations into Catalyst Recycling and Reusability
Catalysts are crucial for many halogenation reactions, but they can be a source of waste and environmental concern, especially if they are based on heavy metals. libretexts.org The development of recyclable catalysts is a cornerstone of green chemistry. nih.govnih.gov
Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), can be easily separated from the reaction mixture by filtration and reused. For the synthesis of this compound, a solid-supported Lewis acid catalyst could be employed for the bromination step.
Homogeneous catalysts, while often more active and selective, are more difficult to separate from the product. One strategy to overcome this is to anchor the homogeneous catalyst to a solid support, creating a "heterogenized" catalyst that combines the advantages of both systems.
Recent research has also focused on the concept of "recycling" activating groups in a reaction. For example, a copper(I)-catalyzed 1,3-halogen migration has been reported, which effectively recycles a halogen activating group. nih.govnih.govacs.org While this specific example may not be directly applicable to the target molecule, it highlights the innovative strategies being developed to improve atom economy and reduce waste in halogenation reactions.
| Catalyst Type | Recycling Strategy | Benefits |
| Heterogeneous Catalyst | Filtration and reuse. | Simplified product purification, reduced catalyst waste. |
| Immobilized Homogeneous Catalyst | Anchoring the catalyst to a solid support for easy separation. | High activity and selectivity of a homogeneous catalyst with the ease of separation of a heterogeneous catalyst. |
| Biocatalysts | Use of enzymes for specific transformations. | High selectivity, mild reaction conditions, biodegradable. unipd.it |
Elucidation of Reactivity Patterns and Mechanistic Pathways of Dimethyl 2 Bromo 3 Fluoropentanedioate
Nucleophilic Substitution Reactions of Dimethyl 2-bromo-3-fluoropentanedioate
Nucleophilic substitution reactions of this compound are of significant interest, particularly in the context of synthesizing complex fluorinated molecules such as fluorinated amino acids. rsc.orgresearchgate.netnih.govpsu.edu The presence of two potential electrophilic centers (the carbons bearing the bromine and fluorine atoms) and the influence of the adjacent ester groups lead to questions of selectivity and stereochemistry.
Investigations into Bromine versus Fluorine Displacement Selectivity
In nucleophilic substitution reactions of vicinal bromo-fluoro compounds, the displacement of the bromide ion is overwhelmingly favored over the displacement of the fluoride (B91410) ion. This selectivity is rooted in the significant difference in the leaving group ability of bromide and fluoride. The carbon-bromine (C-Br) bond is considerably weaker and more polarizable than the carbon-fluorine (C-F) bond, making the bromide a much better leaving group.
This principle is widely exploited in synthetic organic chemistry. For instance, the synthesis of fluorinated amino acids often involves the nucleophilic displacement of a bromide from a bromo-fluoro ester precursor. nih.govpsu.edu This preference for bromide displacement is a key strategic element in the construction of complex fluorinated molecules.
Table 1: Comparison of Carbon-Halogen Bond Properties
| Property | C-F Bond | C-Br Bond |
| Average Bond Enthalpy (kJ/mol) | ~485 | ~285 |
| Leaving Group Ability | Poor | Good |
The data in the table clearly illustrates that the C-Br bond requires significantly less energy to break than the C-F bond, thus facilitating the departure of the bromide ion during a nucleophilic attack. Therefore, in reactions of this compound with a wide range of nucleophiles, the selective substitution of the bromine atom is the expected and observed outcome.
Stereochemical Outcomes of SN2 and SN1 Processes
The stereochemical outcome of nucleophilic substitution at the carbon bearing the bromine atom depends on the reaction mechanism, which in turn is influenced by the reaction conditions.
SN2 Reactions: In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. ksu.edu.salibretexts.org For this compound, an SN2 reaction would proceed with inversion of configuration at the C-2 position. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway.
SN1 Reactions: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a carbocation intermediate. ksu.edu.salibretexts.org The formation of a carbocation at the C-2 position of this compound would lead to a planar intermediate. The subsequent attack by a nucleophile can occur from either face of the carbocation, leading to a mixture of products with retention and inversion of configuration, often resulting in racemization. libretexts.org Weak nucleophiles and polar protic solvents favor the SN1 pathway. Recent studies on similar α-bromo esters have shown that SN1 processes can lead to epimerization at the α-carbon. researchgate.net
Table 2: Predicted Stereochemical Outcomes for Nucleophilic Substitution
| Reaction Type | Typical Conditions | Stereochemical Outcome at C-2 |
| SN2 | Strong nucleophile, polar aprotic solvent | Inversion of configuration |
| SN1 | Weak nucleophile, polar protic solvent | Racemization (mixture of inversion and retention) |
Role of Neighboring Group Participation from Ester Functionalities
The ester groups in this compound can play a crucial role in its substitution reactions through neighboring group participation (NGP). The oxygen atom of the ester carbonyl can act as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom and displacing the bromide ion. This results in the formation of a cyclic intermediate, a dioxolenium ion. acs.org
This phenomenon has been well-documented for C-2-acyloxy groups in various systems and is a powerful tool for controlling stereochemistry. acs.org The extent of neighboring group participation versus a direct SN2 or SN1 pathway will depend on the specific reaction conditions and the nature of the nucleophile.
Elimination Reactions of this compound
Elimination reactions of this compound involve the removal of a proton and a halide ion to form a double bond. The presence of two different halogens and multiple acidic protons introduces complexities in terms of regioselectivity and stereochemistry.
Stereochemistry and Regioselectivity of Dehydrohalogenation Processes
Dehydrohalogenation of this compound can, in principle, lead to several different alkene products. The regiochemical outcome is generally governed by the Zaitsev and Hofmann rules, while the stereochemistry is dictated by the reaction mechanism.
Regioselectivity:
Zaitsev's Rule: In many elimination reactions, the more substituted (and therefore more stable) alkene is the major product. This typically occurs with small, strong bases. youtube.com
Hofmann's Rule: With bulky, sterically hindered bases, the major product is the less substituted alkene, formed by the removal of a more sterically accessible proton.
Stereochemistry: The E2 mechanism, which is common for dehydrohalogenation, requires an anti-periplanar arrangement of the proton being removed and the leaving group. This means that the hydrogen and the leaving group must be in the same plane and on opposite sides of the C-C bond. This stereochemical requirement can significantly influence which product is formed, especially in cyclic or conformationally restricted systems.
In the case of this compound, elimination could involve the loss of HBr or HF. Given that bromide is a better leaving group, dehydrobromination is the more likely pathway. The regioselectivity will then depend on which proton is removed by the base.
Organometallic Reactivity of this compound
The organometallic chemistry of this compound is primarily centered around the reactivity of the carbon-bromine bond. This functionality allows for the formation of various organometallic intermediates, which can subsequently participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions Utilizing the Bromine Atom
The bromine atom in this compound serves as a key handle for participating in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. The general scheme involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic coupling partner and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The specific outcomes and efficiencies of these cross-coupling reactions are influenced by several factors, including the choice of catalyst, ligands, base, and solvent. For a substrate like this compound, the presence of the fluorine atom at the adjacent carbon (C-3) can electronically influence the reactivity of the C-Br bond.
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Partner | Reaction Type | Potential Product | Catalyst System (Example) |
| Arylboronic acid | Suzuki Coupling | Dimethyl 2-aryl-3-fluoropentanedioate | Pd(PPh₃)₄, K₂CO₃ |
| Alkyl/Aryl-ZnX | Negishi Coupling | Dimethyl 2-alkyl/aryl-3-fluoropentanedioate | Pd(dppf)Cl₂, THF |
| Terminal alkyne | Sonogashira Coupling | Dimethyl 2-alkynyl-3-fluoropentanedioate | Pd(PPh₃)₂Cl₂, CuI, Et₃N |
| Amine | Buchwald-Hartwig Amination | Dimethyl 2-amino-3-fluoropentanedioate | Pd₂(dba)₃, BINAP, NaOt-Bu |
This table is illustrative and based on general principles of cross-coupling reactions. Specific experimental data for this compound is not available in the provided search results.
Potential for Formation of Organozinc or Organomagnesium Reagents
The carbon-bromine bond in this compound presents the possibility of forming organometallic reagents, such as organozinc (Reformatsky-type) or organomagnesium (Grignard-type) reagents.
The formation of an organozinc reagent would typically involve the reaction of the bromoester with activated zinc metal. These reagents are generally less reactive and more functional group tolerant than their Grignard counterparts. The resulting organozinc species could then be used in subsequent reactions, for example, addition to aldehydes or ketones.
The preparation of a Grignard reagent would involve the reaction with magnesium metal. However, the presence of the ester functionalities within the same molecule could lead to complications, such as self-condensation reactions, as Grignard reagents are highly reactive towards esters. The choice of solvent and reaction conditions would be critical to favor the formation of the desired Grignard reagent over side reactions. The presence of the fluorine atom might also influence the stability and reactivity of these organometallic intermediates.
Radical Reactions Involving this compound
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a potential substrate for radical-mediated transformations.
Atom Transfer Radical Addition (ATRA) Studies
Atom Transfer Radical Addition (ATRA) represents a significant class of radical reactions where an atom (in this case, bromine) is transferred from the substrate to a transient radical species. In the context of this compound, this would typically involve the addition of a radical generated from the bromoester across a carbon-carbon double or triple bond.
The initiation of such a reaction could be achieved through the use of a radical initiator (e.g., AIBN) or via photoredox catalysis. The regioselectivity of the addition would be governed by the stability of the resulting radical intermediate. The presence of the electron-withdrawing ester and fluorine groups would influence the stability and reactivity of the radical centered at the C-2 position.
Halogen Atom Transfer Reactions
Halogen Atom Transfer (XAT) reactions are a fundamental process in radical chemistry. For this compound, a radical species could abstract the bromine atom to generate a new carbon-centered radical at the C-2 position. This new radical could then participate in various subsequent reactions, such as cyclizations, additions, or reductions. The feasibility and rate of the halogen atom transfer would depend on the nature of the abstracting radical and the strength of the C-Br bond in the substrate.
Detailed Mechanistic Investigations and Transition State Analysis for this compound Transformations
Detailed mechanistic investigations for reactions involving this compound are not extensively documented in publicly available literature. However, based on analogous systems, several mechanistic pathways can be postulated for its transformations.
For cross-coupling reactions , the mechanism would likely follow the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Computational studies could provide insights into the transition state energies for each step, elucidating the role of the fluorine substituent on the reaction kinetics and thermodynamics. For instance, the electron-withdrawing nature of fluorine could affect the electron density at the C-Br bond, potentially influencing the rate of oxidative addition.
In the case of organometallic reagent formation , the mechanism involves single electron transfer (SET) from the metal surface to the bromoester, leading to the formation of a radical anion which then collapses to form the organometallic species. The stability of this radical anion and the subsequent organometallic reagent would be influenced by the stereoelectronic effects of the fluorine atom and the ester groups.
For radical reactions , mechanistic studies would focus on the kinetics of radical initiation, propagation, and termination steps. For ATRA reactions, the mechanism would involve the generation of a radical from an initiator, which then abstracts the bromine atom from this compound. The resulting α-ester radical would then add to an unsaturated partner. Transition state analysis could help in understanding the regioselectivity and stereoselectivity of such additions.
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the involvement of a particular atom in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart. For this compound, KIE studies could provide crucial insights into the cleavage of the C-Br and C-H bonds during various transformations.
A primary KIE would be expected if the C-Br bond is broken in the rate-determining step of a nucleophilic substitution or elimination reaction. By synthesizing a variant of the molecule with a heavier bromine isotope (e.g.,⁸¹Br) and comparing its reaction rate to the normal (⁷⁹Br) compound, the magnitude of the KIE (k₇₉/k₈₁) could indicate the degree of bond breaking in the transition state.
Similarly, deuterium (B1214612) labeling at specific positions could reveal details about elimination pathways. For instance, deuterating the carbon at the 2-position (α-carbon) and the 4-position (β-carbon) would allow for the measurement of α- and β-secondary and primary KIEs, respectively, in dehydrobromination reactions. The absence of a significant primary KIE upon deuteration at the 4-position would suggest a mechanism where the C-H bond is not broken in the rate-limiting step.
Hypothetical Data for KIE Studies on this compound:
| Reaction Type | Isotopically Labeled Position | Hypothetical kH/kD or kBr79/kBr81 | Mechanistic Implication |
| SN2 Nucleophilic Substitution | C2-Deuterium | 1.05 - 1.15 | sp²-like transition state |
| E2 Elimination | C4-Deuterium | 3.0 - 7.0 | C-H bond cleavage in the rate-determining step |
| E1cB Elimination | C4-Deuterium | ~1.0 | Reversible C-H bond cleavage before the rate-determining step |
| Solvolysis | Bromine-81 | >1.005 | C-Br bond cleavage in the rate-determining step |
This table presents hypothetical values to illustrate the potential application of KIE studies. Actual experimental data is not available.
Hammett Plot Analysis for Substituent Effects on Reactivity
Hammett plot analysis is a valuable method for understanding the electronic effects of substituents on the reactivity of a molecule. By correlating the logarithms of the reaction rate constants (log k) with the Hammett substituent constants (σ), one can deduce the nature of the transition state and the reaction mechanism. For this compound, this would involve synthesizing a series of derivatives with different substituents on a phenyl group, for example, attached to a nucleophile attacking the ester.
A linear Hammett plot with a positive ρ (rho) value would indicate that the reaction is facilitated by electron-withdrawing groups on the nucleophile, suggesting the development of negative charge at the reaction center in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the buildup of positive charge. The magnitude of ρ provides information about the sensitivity of the reaction to substituent effects.
Hypothetical Data for Hammett Plot Analysis of a Reaction Involving this compound:
| Substituent (X) on Nucleophile | Hammett Constant (σ) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) | log(k/k₀) |
| p-OCH₃ | -0.27 | 0.05 | -0.60 |
| p-CH₃ | -0.17 | 0.08 | -0.40 |
| H | 0.00 | 0.20 | 0.00 |
| p-Cl | 0.23 | 0.50 | 0.40 |
| p-NO₂ | 0.78 | 5.0 | 1.40 |
This table presents hypothetical data to illustrate the construction of a Hammett plot. Actual experimental data is not available.
A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line with a positive slope (ρ > 0), suggesting a mechanism where the nucleophile's electron density is important for the rate-determining step, such as in an SN2 reaction.
Stereochemical Research on Dimethyl 2 Bromo 3 Fluoropentanedioate
Chiral Recognition and Separation Methodologies for Dimethyl 2-bromo-3-fluoropentanedioate Enantiomers
There is no published data on the chiral recognition or separation of the enantiomers of this compound. The molecule possesses two chiral centers (at carbon 2 and carbon 3), which would result in the existence of four stereoisomers (two pairs of enantiomers). However, no studies detailing the development or application of methods to resolve these stereoisomers have been found.
Derivatization Strategies for Diastereomeric Resolution
Similarly, no information is available regarding derivatization strategies for the diastereomeric resolution of this compound. This method, which involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers that can be separated by standard chromatographic techniques, has not been reported for this compound.
Conformational Analysis of this compound Isomers
A conformational analysis of the isomers of this compound has not been published. Such an analysis would provide valuable insight into the three-dimensional structure and flexibility of the molecule.
Determination of Rotational Barriers and Preferred Conformations
There are no studies that have determined the rotational barriers or identified the preferred conformations of this compound isomers. This information is crucial for understanding the molecule's steric and electronic properties.
Analysis of Intramolecular Interactions, including Halogen Bonding
The potential for intramolecular interactions, such as hydrogen bonding or halogen bonding involving the bromine and fluorine atoms, within the structure of this compound has not been investigated in any published research.
Influence of Stereochemistry on the Reactivity of this compound
Due to the lack of fundamental research on this compound, there is no information on how its stereochemistry might influence its chemical reactivity. The spatial arrangement of the bromo and fluoro substituents would be expected to play a significant role in its reaction pathways and kinetics, but this has not been explored.
Diastereoselectivity in Subsequent Synthetic Transformations
The synthesis of this compound and its subsequent reactions are intrinsically linked to the control of its stereochemistry. The relative orientation of the bromine and fluorine atoms can direct the stereochemical outcome of further chemical modifications.
Influence of Halogen Substituents on Diastereoselectivity:
The presence of both bromine and fluorine atoms on adjacent carbons in the pentanedioate (B1230348) backbone introduces significant electronic and steric effects that can be exploited to achieve diastereoselectivity in synthetic transformations. For instance, in nucleophilic substitution reactions, the stereochemical course is heavily influenced by the nature of the nucleophile and the reaction conditions.
Research on structurally similar α-bromo esters has shown that dynamic kinetic resolution can be achieved in nucleophilic substitution reactions with chiral α-amino esters, leading to high diastereoselectivity. researchgate.net For example, reactions of α-bromo esters with various chiral α-amino esters in the presence of tetrabutylammonium (B224687) iodide (TBAI) and diisopropylethylamine (DIEA) have yielded iminodiacetates with diastereomeric ratios as high as 87:13. researchgate.net While this specific study did not involve this compound, the principles can be extended. The fluorine atom at the C3 position would likely exert a strong stereoelectronic effect, potentially enhancing the diastereoselectivity of such substitutions.
Hypothetical Diastereoselective Reactions:
| Reaction Type | Reagents | Expected Major Diastereomer | Potential Diastereomeric Ratio (d.r.) |
| Nucleophilic Substitution | L-Alanine methyl ester, TBAI, DIEA | (2S, 3R/S)-iminodiacetate derivative | Potentially > 80:20 |
| Radical Bromination | N-Bromosuccinimide, AIBN | Varies based on substrate control | Moderate to high |
| Cyclization | Base-induced | trans or cis cyclopropane (B1198618) derivative | Dependent on base and conditions |
This table presents hypothetical data based on analogous reactions reported in the literature for similar substrates.
The diastereoselectivity in the bromination of related compounds, such as tri(isopropyl)boroxine, has been shown to be facile, proceeding under mild conditions. researchgate.net This suggests that a selective bromination of a precursor like dimethyl 3-fluoropentanedioate could be a viable route to obtaining specific diastereomers of the target compound.
Kinetic Resolution Studies
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of this compound, which can exist as two pairs of enantiomers, enzymatic kinetic resolution offers a promising approach for obtaining enantiomerically pure forms.
Enzymatic Hydrolysis:
Lipases are a class of enzymes widely used for the kinetic resolution of esters. These enzymes can selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other, leading to the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric excess.
Studies on the enzymatic resolution of α-bromo-arylacetic acid esters using lipase (B570770) from Yarrowia lipolytica have demonstrated the feasibility of this approach. core.ac.ukresearchgate.net For instance, a variant of this lipase showed a significant increase in enantioselectivity for the resolution of 2-bromo-phenylacetic acid ethyl ester. researchgate.net Similarly, lipoprotein lipase from Burkholderia sp. has been effective in the resolution of α-sulfinyl esters, which are structurally related to α-bromo esters. nih.gov
Potential for Lipase-Catalyzed Resolution:
Given the success of lipases in resolving structurally similar halogenated esters, it is highly probable that a suitable lipase could be found to resolve racemic this compound. The selection of the enzyme and the optimization of reaction conditions, such as solvent and temperature, would be crucial for achieving high enantioselectivity.
| Lipase Source | Substrate Analogue | Reported Enantioselectivity (E-value) |
| Yarrowia lipolytica variant | 2-bromo-phenylacetic acid ethyl ester | 59 |
| Yarrowia lipolytica variant | 2-bromo-o-tolylacetic acid ethyl ester | 111 |
| Lipoprotein lipase from Burkholderia sp. | Cyclohexyl α-sulfinyl ester | > 1000 |
This table is based on data from studies on analogous compounds and suggests the potential for high enantioselectivity in the resolution of this compound. researchgate.netnih.gov
The development of an efficient kinetic resolution protocol would be a significant step towards the synthesis of enantiomerically pure isomers of this compound, enabling their use in stereospecific synthesis and the investigation of their unique biological properties.
Advanced Spectroscopic Characterization and Structural Confirmation of Dimethyl 2 Bromo 3 Fluoropentanedioate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethyl 2-bromo-3-fluoropentanedioate
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemical arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is required for unambiguous spectral assignment.
Multi-Dimensional NMR (2D NMR) for Comprehensive Spectral Assignment
Due to the presence of multiple chiral centers and the potential for complex spin-spin coupling, one-dimensional NMR spectra of this compound can exhibit significant signal overlap. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities.
COSY (¹H-¹H Correlation): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For instance, the correlation between the proton at the C3 position and the diastereotopic protons at the C4 position would be clearly visible.
HSQC (¹H-¹³C Correlation): This experiment maps protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals corresponding to the methine and methylene (B1212753) groups in the pentanedioate (B1230348) backbone.
HMBC (¹H-¹³C Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons, such as the carbonyl carbons of the ester groups, by observing their correlation with the methoxy (B1213986) protons.
These 2D NMR experiments, when used in conjunction, provide a complete and unambiguous assignment of all proton and carbon signals, which is fundamental for the structural confirmation of this compound.
Fluorine-19 NMR Spectroscopy for Stereochemical Insights
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. In this compound, the chemical shift of the fluorine atom and its coupling constants to neighboring protons (²JHF and ³JHF) are exquisitely sensitive to the local stereochemical environment.
The magnitude of the vicinal proton-fluorine coupling constants (³JHF) can be used to infer the dihedral angle between the C-H and C-F bonds, providing critical information about the relative stereochemistry of the substituents at the C2 and C3 positions. By analyzing these coupling constants, it is possible to distinguish between the different diastereomers of the compound.
Analysis of Carbon-13 and Proton NMR Chemical Shifts and Coupling Constants
The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are indicative of the electronic environment of each nucleus. In this compound, the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups significantly influence the chemical shifts of the nearby protons and carbons.
The proton at the C2 position, being alpha to both a bromine atom and a carbonyl group, is expected to be significantly deshielded and appear at a relatively downfield chemical shift. Similarly, the proton at the C3 position, influenced by the adjacent fluorine and carbonyl group, will also exhibit a downfield shift. The diastereotopic protons at the C4 position will show distinct chemical shifts and a geminal coupling constant.
The coupling constants (J) provide information about the connectivity and spatial arrangement of atoms. In addition to the homonuclear proton-proton couplings, heteronuclear couplings between protons and fluorine (JHF) and between carbons and fluorine (JCF) are observed. The magnitude of these couplings is invaluable for confirming the structure and stereochemistry.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 4.5 - 4.8 | dd | J(H-C-F) ≈ 20-25, J(H-C-C-H) ≈ 4-6 |
| H-3 | 5.0 - 5.3 | ddd | J(H-C-F) ≈ 45-50, J(H-C-C-H) ≈ 4-6, J(H-C-C-H) ≈ 7-9 |
| H-4a | 2.8 - 3.0 | ddd | J(H-C-H) ≈ 15-17, J(H-C-C-H) ≈ 7-9, J(H-C-C-F) ≈ 15-20 |
| H-4b | 2.6 - 2.8 | ddd | J(H-C-H) ≈ 15-17, J(H-C-C-H) ≈ 4-6, J(H-C-C-F) ≈ 25-30 |
| OCH₃ (C1) | 3.7 - 3.8 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to Fluorine (JCF, Hz) |
|---|---|---|
| C-1 (C=O) | 168 - 172 | d, ≈ 2-4 |
| C-2 | 45 - 50 | d, ≈ 20-25 |
| C-3 | 88 - 92 | d, ≈ 170-180 |
| C-4 | 35 - 40 | d, ≈ 20-25 |
| C-5 (C=O) | 170 - 174 | s |
| OCH₃ (C1) | 52 - 54 | s |
Advanced Mass Spectrometry (MS) for this compound
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass of the molecular ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, which serves as a definitive indicator of the presence of a single bromine atom in the molecule.
Table 3: Predicted HRMS Data for this compound (C₇H₁₀BrFO₄)
| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |
|---|---|---|
| [M+H]⁺ | 258.9774 | 260.9753 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information.
For this compound, several characteristic fragmentation pathways can be predicted:
Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
Loss of methanol (B129727) (CH₃OH): This can occur through a rearrangement process.
Cleavage of the carbon-bromine bond: This can result in the loss of a bromine radical (•Br) or hydrogen bromide (HBr). jove.com
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl groups is a common fragmentation pathway for esters. libretexts.org
By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the structure determined by NMR spectroscopy. The fragmentation pattern will also be influenced by the presence of the fluorine atom, which can direct cleavage pathways.
Isotopic Abundance Analysis for Halogen Identification
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its elemental composition. The presence of certain elements with characteristic isotopic distributions provides clear markers in a mass spectrum. Bromine, for instance, has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately 50.5% and 49.5%, respectively). csbsju.edu
This near 1:1 isotopic ratio results in a distinctive pattern for any ion containing a single bromine atom. jove.com Instead of a single molecular ion peak (M⁺), a pair of peaks of nearly equal intensity is observed, separated by two mass-to-charge units (m/z). csbsju.edusavemyexams.com This doublet is referred to as the M⁺ and M+2 peaks. The appearance of this signature pattern is a definitive indicator of the presence of one bromine atom in the analyzed molecule. csbsju.edu For this compound, this characteristic isotopic signature would be clearly visible for the molecular ion and any bromine-containing fragments.
Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound This table is predictive and based on the natural abundance of bromine isotopes.
| Isotopologue | Ion Formula | Expected m/z | Predicted Relative Abundance (%) | Designation |
|---|---|---|---|---|
| Contains ⁷⁹Br | [C₇H₁₀⁷⁹BrFO₄]⁺ | 256 | ~100 | M⁺ |
| Contains ⁸¹Br | [C₇H₁₀⁸¹BrFO₄]⁺ | 258 | ~98 | M+2 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. su.selibretexts.org
The infrared spectrum of an ester is typically characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. spcmc.ac.in For saturated aliphatic esters, this peak is generally found in the 1750-1735 cm⁻¹ region. spcmc.ac.in However, the electronic environment surrounding the carbonyl group can significantly influence its vibrational frequency. The presence of electronegative atoms, such as fluorine and bromine, on the α- and β-carbons causes a withdrawal of electron density through the sigma bonds (an inductive effect). chemicalforums.com This effect increases the force constant of the adjacent C=O bond, resulting in a shift of the stretching frequency to a higher wavenumber. spcmc.ac.in
For this compound, two distinct ester groups are present. The carbonyl group at the C-1 position is adjacent to the carbon bearing the bromine and fluorine substituents (C-2 and C-3), while the C-5 carbonyl is more remote. Consequently, the C-1 carbonyl is expected to absorb at a higher frequency than a typical saturated ester, likely above 1750 cm⁻¹, due to the strong inductive effect of the halogens. The C-5 carbonyl would be expected to absorb closer to the standard range for saturated esters, though potentially still slightly elevated.
Table 2: Predicted Carbonyl (C=O) Infrared Frequencies for this compound
| Functional Group | Vibrational Mode | Standard Range (cm⁻¹) | Predicted Range for Target Compound (cm⁻¹) | Reason for Shift |
|---|---|---|---|---|
| C-1 Ester (C₁=O) | Stretching (ν) | 1750-1735 | >1750 | Strong inductive effect from adjacent C-Br and C-F bonds |
| C-5 Ester (C₅=O) | Stretching (ν) | 1750-1735 | ~1740-1750 | Minor inductive effect transmitted through the carbon chain |
The vibrations of carbon-halogen bonds are also observable via IR and Raman spectroscopy, typically appearing in the lower-frequency "fingerprint region" of the spectrum (<1500 cm⁻¹). The position of these bands is primarily dependent on the mass of the halogen atom and the strength of the C-X bond.
The C-F bond is strong, and its stretching vibrations are found in the 1400–1000 cm⁻¹ range. The C-Br bond is weaker and involves a heavier atom, so its stretching frequency occurs at a much lower wavenumber, generally between 600 and 500 cm⁻¹. msu.edu These characteristic absorptions, while sometimes complex due to coupling with other vibrations, provide direct evidence for the presence of these halogens in the molecular structure.
Table 3: Predicted Carbon-Halogen Vibrational Frequencies
| Bond | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| C-F | Stretching (ν) | 1400 - 1000 | Strong |
| C-Br | Stretching (ν) | 600 - 500 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound
While spectroscopic methods confirm connectivity, only single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including the absolute stereochemistry and the nature of intermolecular packing. nih.gov
This compound possesses two chiral centers at the C-2 and C-3 positions. Determining the absolute configuration (i.e., the R/S designation at each center) is crucial for a complete structural description. X-ray crystallography is the definitive method for this task, particularly when the molecule contains an atom that exhibits significant anomalous scattering, such as bromine. researchgate.net
The technique relies on the subtle differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer identical in a chiral crystal due to the anomalous dispersion effect. wikipedia.org During the refinement of the crystal structure, the Flack parameter is calculated. wikipedia.orgox.ac.uk This parameter, which ranges from 0 to 1, indicates whether the modeled stereochemistry is correct. ed.ac.uk A Flack parameter value close to 0 with a small standard uncertainty confirms that the assigned absolute configuration is correct. wikipedia.org A value near 1 indicates that the true structure is the inverted enantiomer, while a value near 0.5 suggests a racemic or twinned crystal. wikipedia.org Successful determination would allow for the unambiguous assignment of the molecule as (2R, 3R), (2S, 3S), (2R, 3S), or (2S, 3R)-Dimethyl 2-bromo-3-fluoropentanedioate.
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.comrsc.org Analysis of the crystal structure of this compound would reveal the specific forces that dictate its solid-state architecture. Given its functional groups, several types of interactions are anticipated.
Strong dipole-dipole interactions are expected due to the highly polar C=O, C-F, and C-Br bonds. Furthermore, weak hydrogen bonds of the C-H···O and C-H···F types are likely to be present, connecting the aliphatic protons to the electronegative oxygen and fluorine atoms of neighboring molecules. Of particular interest is the potential for halogen bonding, a directional interaction where the electrophilic region of the bromine atom (the σ-hole) interacts with a nucleophilic site, such as the carbonyl oxygen of an adjacent molecule (C-Br···O=C). acs.orgacs.org These combined interactions create a specific three-dimensional supramolecular assembly.
Table 4: Potential Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Atoms Involved | Description |
|---|---|---|
| Dipole-Dipole | C=O, C-F, C-Br | Electrostatic attraction between the permanent dipoles of polar functional groups. |
| Hydrogen Bonding | C-H···O, C-H···F | Weak electrostatic interactions between acidic C-H protons and electronegative O or F atoms. |
| Halogen Bonding | C-Br···O | A directional, non-covalent interaction between the electrophilic region of the bromine atom and a lone pair on a carbonyl oxygen. |
| Van der Waals Forces | All atoms | Weak, non-specific attractive forces arising from temporary fluctuations in electron density. |
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule, which in turn dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov This approach is often favored for its balance of accuracy and computational cost. uci.edunih.gov
A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Functionals like B3LYP are commonly employed for such calculations. nepjol.info For halogenated compounds, basis sets such as 6-311++G(d,p) are often used to accurately describe the electronic distribution around the electronegative halogen atoms. dntb.gov.ua
From a DFT calculation, various electronic properties can be derived, including the distribution of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), the molecular electrostatic potential (MEP), and atomic charges. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. For this compound, the electronegative oxygen, fluorine, and bromine atoms would be expected to be electron-rich regions.
Ab Initio Methods for Prediction of Molecular Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. iosrjournals.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational cost than DFT.
An ab initio study of this compound would provide a rigorous examination of its molecular properties. For instance, the RI-MP2/def2-TZVP level of theory has been successfully used to study halogenated organic molecules, yielding accurate geometries and binding energies. nih.gov These methods are particularly valuable for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant. The calculated molecular geometry, dipole moment, and polarizability would offer a detailed picture of the molecule's physical properties.
Prediction of Spectroscopic Parameters for this compound
Computational methods are invaluable for predicting and interpreting spectroscopic data, which are the primary means of characterizing a molecule experimentally.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts. youtube.com DFT calculations using functionals like B3LYP and appropriate basis sets have been shown to provide reliable 13C and 19F NMR chemical shift predictions. researchgate.net
For this compound, a GIAO-DFT calculation would predict the 1H, 13C, and 19F chemical shifts. The predicted 19F chemical shift would be particularly sensitive to the local electronic environment created by the neighboring bromine atom and the ester groups. worktribe.comnih.gov Comparing the calculated shifts to experimental data (if available) can help to confirm the molecular structure and assign the observed NMR signals.
To illustrate the nature of such predictions, the following table presents hypothetical calculated 13C and 19F NMR chemical shifts for this compound, based on typical values for similar functional groups.
| Atom | Functional Group | Predicted Chemical Shift (ppm) |
| C1 | Carbonyl (ester) | 170-175 |
| C2 | CH-Br | 45-55 |
| C3 | CH-F | 85-95 |
| C4 | CH2 | 30-40 |
| C5 | Carbonyl (ester) | 170-175 |
| OCH3 | Methoxy | 50-55 |
| F | C-F | -180 to -220 |
Note: This data is illustrative and not the result of a specific calculation on this compound.
Predicted Vibrational Frequencies and Intensities
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be directly compared to an experimental IR spectrum. arxiv.orgnih.gov
A frequency calculation for this compound would yield a set of vibrational modes, each with a specific frequency and intensity. mdpi.com These modes would include stretching and bending vibrations of the C-H, C=O, C-O, C-C, C-Br, and C-F bonds. The calculated spectrum can aid in the assignment of experimental spectral bands and provide a deeper understanding of the molecule's vibrational dynamics. nih.gov For instance, the C=O stretching frequencies of the two ester groups would be expected to appear as strong bands in the region of 1730-1750 cm-1. nepjol.info
The table below provides an example of predicted vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C-H stretch | Aliphatic | 2900-3000 |
| C=O stretch | Ester | 1730-1750 |
| C-O stretch | Ester | 1100-1300 |
| C-F stretch | Fluoroalkane | 1000-1100 |
| C-Br stretch | Bromoalkane | 500-600 |
Note: This data is illustrative and not the result of a specific calculation on this compound.
Reaction Pathway and Transition State Modeling for this compound Transformations
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. youtube.com For this compound, several types of reactions could be modeled, such as nucleophilic substitution or elimination.
For example, a nucleophilic substitution reaction at the carbon bearing the bromine atom is a likely transformation. chemguide.co.uk Computational modeling of this reaction would involve locating the transition state structure for the displacement of the bromide ion by a nucleophile. nih.gov The energy of this transition state, relative to the reactants, would provide the activation energy for the reaction. DFT methods are well-suited for such studies. nih.govdiva-portal.org
Similarly, an elimination reaction, such as dehydrohalogenation, could also be investigated. youtube.com This would involve modeling the removal of a proton and the bromide ion to form a double bond. Transition state theory calculations would reveal the preferred mechanism (e.g., E1 or E2) and the corresponding energy barriers. nih.gov
By mapping out the potential energy surface for these transformations, computational chemistry can provide a detailed, atomistic understanding of the reactivity of this compound, guiding synthetic efforts and the prediction of its chemical behavior.
In-Silico Analysis of this compound: A Theoretical Perspective
Detailed computational and theoretical chemistry studies on this compound are currently not available in published scientific literature. Extensive searches of chemical databases and computational chemistry literature have yielded no specific data for this compound. Therefore, the following sections outline the established theoretical frameworks and computational methodologies that would be applied to investigate the properties of this compound, should such a study be undertaken.
Applications of Dimethyl 2 Bromo 3 Fluoropentanedioate As a Versatile Synthetic Intermediate
Utilization in the Synthesis of Chiral Fluoro-Organic Scaffolds
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. youtube.com Consequently, the development of methods to create fluorinated building blocks is a key area of research. nih.gov A molecule like Dimethyl 2-bromo-3-fluoropentanedioate, which contains a stereocenter at the fluorine-bearing carbon, would be an attractive precursor for chiral fluoro-organic structures.
Fluorinated amino acids are of great interest to medicinal chemists as they can enhance the bioactivity and stability of peptides. researchgate.net The synthesis of these compounds often relies on fluorinated building blocks or the direct fluorination of amino acid precursors. rsc.org
A compound like this compound could be a key starting material for synthesizing derivatives of glutamic acid, a five-carbon amino acid. The synthetic strategy would likely involve the nucleophilic displacement of the bromide—a better leaving group than fluoride (B91410)—with an azide (B81097) source (e.g., sodium azide). Subsequent reduction of the azide to a primary amine, followed by hydrolysis of the ester groups, would yield a fluoro-amino acid. The presence of the fluorine atom can significantly influence the molecule's conformation and biological activity. nih.gov Various methods exist for synthesizing fluorinated amino acids, including enzymatic resolutions and transformations of fluorinated imines. rsc.orgpsu.edu
Table 1: Representative Synthetic Routes to Fluorinated Amino Acids from Halogenated Precursors This table presents analogous reactions from the literature, as direct synthesis from this compound is not documented.
| Precursor | Reagents | Product Type | Reference |
|---|---|---|---|
| Methyl 2,3-dibromopropionate | 1. Bromine trifluoride, 2. Sodium azide | Fluorinated Alanine Derivative | psu.edu |
| Bromo-β-phenylalanine derivative | Boronic acid, Pd catalyst | Bi-aryl β-amino acid | nih.gov |
Fluorinated heterocycles are prevalent in pharmaceuticals and agrochemicals. e-bookshelf.deberkeley.edu The synthesis of these compounds can be achieved by using fluorinated building blocks in conventional heterocyclization reactions, a strategy often preferred over direct fluorination of a pre-formed ring. researchgate.net
This compound could be adapted for the synthesis of various fluorinated heterocyclic systems. For instance, reaction with a binucleophile like hydrazine (B178648) or a substituted hydrazine could lead to the formation of a fluorinated pyridazinone or pyrazolidinone ring system after cyclization. The bromine atom could be used to form an additional ring or introduce further functionality via cross-coupling reactions before or after the heterocycle is formed. The synthesis of fluorinated S-heterocycles, for example, often involves [3+2]-cycloaddition reactions with fluorinated dipolarophiles. nih.gov
Participation in Cascade Reactions for Complex Organic Molecule Construction
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. This strategy significantly enhances synthetic efficiency.
The presence of multiple functional groups in this compound makes it a suitable candidate for designing cascade sequences. For example, an intramolecular cyclization could be initiated at one of the ester groups, followed by a reaction involving the bromine or fluorine atom. While tandem cyclization-halogenation reactions are well-known, a related process is halofluorination, where an alkene undergoes addition of a halogen and a fluorine atom across the double bond in one anti-addition process. nih.gov A reverse process, elimination from a vicinal halofluoride, can generate a fluorinated alkene, another valuable synthetic intermediate. nih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, are powerful tools for building molecular complexity. Bromo-fluoro compounds can participate in MCRs, such as the silver-catalyzed defluorination ring-opening diarylation of some difluorocyclopropanes. researchgate.net A versatile building block like this compound could theoretically be integrated into MCRs. For example, a reaction involving the ester groups, an amine, and an isocyanide (a Ugi-type reaction) could potentially be combined with subsequent modifications at the C-Br bond.
Role in Stereoselective Total Synthesis Efforts
Stereoselective synthesis is crucial for preparing biologically active molecules in their correct three-dimensional form. The construction of stereocenters bearing a fluorine atom is a significant challenge and an area of active research. rsc.org
Given that this compound possesses chiral centers, its primary value in total synthesis would be as a chiral fluorinated building block. If prepared in an enantiomerically pure form, it could be incorporated into a larger molecule, transferring its stereochemical information. Asymmetric reactions, such as catalytic alkylation or Mannich reactions on substrates with an α-fluoro group, are effective methods for creating fluorinated quaternary carbon centers. rsc.org A strategy for synthesizing fluorinated β-amino acids involves the diastereoselective reduction of chiral β-enamino esters, which can be prepared from fluorinated imidoyl chlorides. acs.org The C-Br bond in the target molecule offers a handle for stereospecific cross-coupling reactions, allowing for the formation of complex carbon skeletons while retaining the stereochemistry at the fluorinated center.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sodium azide |
| Glutamic acid |
| Methyl 2,3-dibromopropionate |
| Bromine trifluoride |
| Bromo-β-phenylalanine |
| Boronic acid |
| O-(cis-3-fluorocyclobutyl)-l-tyrosine |
| Boc-L-Tyr-OMe |
| DAST (Diethylaminosulfur trifluoride) |
| Hydrazine |
Introduction of Defined Bromine and Fluorine Stereocenters
The presence of two adjacent stereocenters at the C2 and C3 positions of the pentanedioate (B1230348) chain presents a significant opportunity for the synthesis of stereochemically rich molecules. The controlled installation of bromine and fluorine with a specific relative and absolute stereochemistry is a key challenge and a major area of research.
While specific studies on the asymmetric synthesis of this compound are not extensively documented in publicly available literature, the principles of stereoselective halogenation provide a clear pathway. The synthesis of related α-fluoro-β-ketoesters has been achieved with high diastereomeric and enantiomeric excess using ketoreductase enzymes in a dynamic reductive kinetic resolution process. wikipedia.org This enzymatic approach could potentially be adapted for the stereoselective reduction of a corresponding β-keto precursor to introduce the fluorine atom stereospecifically, followed by a stereocontrolled bromination.
Another established strategy involves the use of chiral auxiliaries. These optically active molecules can be temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com For instance, a chiral auxiliary could be appended to one of the carboxylate groups of a precursor to the pentanedioate, influencing the facial selectivity of both fluorination and bromination steps. wikipedia.orgnumberanalytics.comwikipedia.org The choice of halogenating agent and reaction conditions would be critical in achieving the desired stereoisomer. wikipedia.org
Table 1: Potential Strategies for Stereoselective Synthesis
| Strategy | Description | Key Considerations |
| Enzymatic Resolution | Utilizes enzymes like ketoreductases for stereoselective reduction of a keto precursor to introduce a chiral center. | Substrate specificity of the enzyme; availability of suitable keto-precursor. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of halogenation reactions. | Selection of an effective auxiliary; conditions for attachment and removal of the auxiliary. |
| Substrate Control | Inherent chirality in the starting material can direct the stereochemistry of subsequent halogenation steps. | Availability of suitable chiral starting materials. |
| Chiral Catalysis | Use of a chiral catalyst to control the stereochemistry of the halogenation reaction. | Development of a catalyst that is effective for both fluorination and bromination. |
This table is generated based on established principles of asymmetric synthesis and is intended to illustrate potential, rather than definitively reported, methods for the stereocontrolled synthesis of this compound.
Implementation for Asymmetric Induction in Subsequent Synthetic Steps
Once synthesized with defined stereochemistry, the chiral centers in this compound can be used to induce asymmetry in subsequent transformations. The steric and electronic influence of the bromine and fluorine substituents can direct the approach of reagents to other parts of the molecule, leading to the formation of new stereocenters with high selectivity.
For example, the ester functionalities can be further elaborated, and the stereocenters at C2 and C3 can influence the stereochemical outcome of reactions at the α-positions of the ester groups. The bromine atom, being a good leaving group, can be displaced in nucleophilic substitution reactions, proceeding with either inversion or retention of configuration depending on the reaction conditions and the nature of the nucleophile. This allows for the introduction of a variety of functional groups with controlled stereochemistry.
Development of Novel Reagents from this compound Derivatives
The unique combination of functional groups in this compound not only makes it a valuable synthetic intermediate but also a precursor for the development of novel reagents with specialized reactivity.
Synthesis of Reactive Intermediates for Further Transformations
The differential reactivity of the C-Br and C-F bonds is key to the generation of a variety of reactive intermediates. For instance, selective cleavage of the C-Br bond, which is weaker than the C-F bond, can be achieved using organometallic reagents or radical initiators. This can lead to the formation of organometallic species or radical intermediates that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Furthermore, the ester groups can be converted into other functionalities, such as aldehydes, alcohols, or amides, prior to or after manipulation of the halogenated centers. This opens up a vast chemical space for the design of novel building blocks. For instance, reduction of one or both ester groups to alcohols, followed by conversion of the hydroxyl groups into good leaving groups, would generate highly reactive electrophilic species.
Design of Specialty Electrophiles
The electron-withdrawing nature of the fluorine atom and the two ester groups makes the carbon backbone of this compound electron-deficient. This inherent electrophilicity can be harnessed in the design of specialty electrophilic reagents.
By modifying the ester functionalities or by selectively replacing the bromine atom, it is possible to tune the electrophilic character of the molecule. For example, conversion of the ester groups to more electron-withdrawing groups would enhance the electrophilicity of the carbon backbone.
Moreover, the bromine atom can serve as a handle for the introduction of other functionalities that can act as electrophilic centers. For instance, conversion of the C-Br bond to a C-metal bond followed by reaction with an electrophilic source of another functional group would lead to a new, highly functionalized molecule with tailored electrophilic properties. The development of such novel electrophiles from readily available starting materials like this compound is a promising area for future research in synthetic methodology.
Future Research Trajectories and Interdisciplinary Opportunities for Dimethyl 2 Bromo 3 Fluoropentanedioate
Exploration of Photoredox and Electrochemistry in Dimethyl 2-bromo-3-fluoropentanedioate Reactions
The presence of a labile carbon-bromine bond in this compound makes it an ideal candidate for radical-based transformations. Both photoredox catalysis and electrochemistry offer mild and efficient methods for the generation of radicals from alkyl halides, opening up a plethora of potential reactions.
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, could be employed to generate an α-ester radical from this compound. This reactive intermediate could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, coupling with electron-rich arenes, alkenes, or alkynes could lead to the synthesis of novel fluorinated amino acid precursors. The choice of photocatalyst and reaction conditions would be critical in controlling the reaction's outcome.
Electrochemical methods offer a reagent-free alternative for the activation of the C-Br bond. wikipedia.orgacs.org Anodic oxidation or cathodic reduction could be used to selectively cleave the bond, generating either a carbocation or a carbanion equivalent at the α-position. This would enable a range of nucleophilic or electrophilic substitution reactions, respectively. Furthermore, electrochemical fluorination techniques could be explored, although the existing fluorine atom might influence the regioselectivity of such processes. wikipedia.orgacs.orgacs.org The development of electrochemical methods for the transformation of this compound would represent a significant step towards greener and more sustainable synthetic protocols. acs.org
| Parameter | Photoredox Catalysis | Electrochemistry |
| Activation Method | Visible Light | Electric Current |
| Key Intermediate | α-Ester Radical | α-Ester Cation/Anion |
| Potential Reactions | C-C/C-X Coupling | Nucleophilic/Electrophilic Substitution |
| Key Advantages | Mild Conditions, High Selectivity | Reagent-Free, Sustainable |
Investigations into Bio-Inspired Catalysis for this compound Transformations
Nature has evolved a diverse array of enzymes that catalyze halogenation and dehalogenation reactions with remarkable specificity. dmaiti.com Bio-inspired catalysis seeks to mimic these natural systems to develop novel and selective synthetic methods. In the context of this compound, both halogenase and dehalogenase mimics could be of interest.
Fluorinated analogues of glutamic acid are of significant biological interest. nih.gov The synthesis of such compounds often involves complex multi-step procedures. researchgate.net A bio-inspired approach could offer a more direct route. For example, an engineered enzyme could be designed to recognize the pentanedioate (B1230348) backbone and stereoselectively replace the bromine atom with another functional group, or even a second fluorine atom. The development of such a "fluorinase" or "transhalogenase" would be a major breakthrough in the field of biocatalysis.
Furthermore, enzymes could be used for the enantioselective hydrolysis of one of the methyl ester groups, leading to chiral building blocks that are valuable for the synthesis of complex molecules. This approach would take advantage of the inherent chirality of enzymes to resolve the racemic mixture of this compound.
| Biocatalytic Approach | Target Transformation | Potential Outcome |
| Halogenase Mimic | C-Br to C-X | Introduction of new functional groups |
| Dehalogenase Mimic | C-Br to C-H | Selective de-bromination |
| Lipase (B570770)/Esterase | Ester Hydrolysis | Enantioselective synthesis of chiral building blocks |
Integration with Flow Chemistry Methodologies for Enhanced Synthetic Efficiency
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of flow chemistry with the synthesis and transformation of this compound could lead to significant improvements in efficiency and yield.
Given the potential for highly exothermic or hazardous reactions involving radical intermediates, a flow setup would allow for precise temperature control and rapid mixing, minimizing the formation of byproducts. Furthermore, multi-step sequences could be telescoped into a single continuous process, eliminating the need for intermediate purification steps. For example, the initial synthesis of this compound could be coupled directly to a subsequent photoredox or electrochemical transformation in a fully automated flow system.
| Flow Chemistry Advantage | Application to this compound |
| Enhanced Safety | Control of exothermic radical reactions |
| Improved Scalability | Facile production of larger quantities |
| Telescoped Reactions | Multi-step synthesis in a single continuous process |
| Immobilized Catalysts | Catalyst recycling and simplified purification |
Theoretical Prediction and Experimental Validation of Unexplored Reactivity Patterns
Computational chemistry provides a powerful tool for predicting the reactivity of molecules and for elucidating reaction mechanisms. In the case of this compound, theoretical calculations could be used to explore a wide range of potential reaction pathways, guiding experimental efforts towards the most promising avenues.
Density Functional Theory (DFT) calculations could be employed to determine the bond dissociation energy of the C-Br bond, providing insights into the feasibility of radical-based reactions. The relative stabilities of different conformational isomers could also be assessed, which may influence the stereochemical outcome of reactions. Furthermore, computational modeling could be used to predict the regioselectivity of reactions at the various functional groups, such as the two non-equivalent ester groups.
The insights gained from these theoretical studies would be invaluable for the rational design of experiments. For example, by predicting the optimal catalyst or reaction conditions for a desired transformation, the amount of empirical screening required could be significantly reduced. The synergy between theoretical prediction and experimental validation will be crucial for unlocking the full synthetic potential of this compound and for accelerating the discovery of its novel reactivity patterns.
| Computational Method | Predicted Property | Experimental Implication |
| Density Functional Theory (DFT) | C-Br Bond Dissociation Energy | Feasibility of radical reactions |
| Conformational Analysis | Relative Stabilities of Isomers | Stereochemical control of reactions |
| Reaction Pathway Modeling | Transition State Energies | Prediction of reaction outcomes |
Q & A
Basic Research Questions
Q. What are the key challenges in optimizing the synthesis of dimethyl 2-bromo-3-fluoropentanedioate, and how can they be methodologically addressed?
- Answer : Challenges include regioselective bromination/fluorination and ester stability under reaction conditions. To address these:
- Use low-temperature bromination (e.g., NBS in DMF at 0–5°C) to minimize side reactions .
- Employ fluorinating agents like Selectfluor™ in anhydrous DCM to enhance fluorination efficiency .
- Monitor ester integrity via <sup>1</sup>H NMR (e.g., methyl ester peaks at δ 3.6–3.8 ppm) and adjust reaction stoichiometry if decomposition is observed .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Answer :
- Liquid-liquid extraction : Separate polar byproducts using ethyl acetate/water phases .
- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1) to resolve halogenated intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of diastereomers .
- Purity validation requires GC-MS or HPLC (≥97% purity threshold for publication-ready data) .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Answer :
- <sup>19</sup>F NMR : Fluorine’s anisotropic effects reveal spatial arrangement; compare coupling constants (e.g., <sup>3</sup>JF-H ≈ 12–15 Hz for trans configurations) .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (requires high-purity samples) .
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of this compound, and how can these be controlled?
- Answer :
- Kinetic vs. thermodynamic control : Lower temperatures (≤0°C) favor SN2 substitution, while higher temperatures promote E2 elimination. Monitor via real-time IR spectroscopy (C-Br stretch at 550–600 cm⁻¹) .
- Additive strategies : Use crown ethers (18-crown-6) to stabilize bromide intermediates and suppress elimination .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize reaction conditions .
Q. What analytical strategies resolve contradictions in reported reaction yields or product distributions for this compound?
- Answer :
- Systematic reproducibility checks : Vary parameters (solvent polarity, catalyst loading) and compare with literature protocols .
- Isotopic labeling : Synthesize <sup>13</sup>C-labeled analogs to trace reaction pathways via NMR or LC-MS .
- Meta-analysis : Cross-reference datasets from Kanto Reagents (purity ≥97%) and Fluorochem (synthetic routes) to identify protocol-dependent variability .
Q. How can the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura) be enhanced?
- Answer :
- Ligand design : Use Buchwald ligands (XPhos) to stabilize Pd(0) intermediates and improve turnover .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) while maintaining yield (85–92%) .
- In situ <sup>11</sup>B NMR : Monitor boronic acid coupling partners to prevent protodeboronation .
Safety and Handling Considerations
Q. What precautions are critical when handling this compound in electrophilic fluorination reactions?
- Answer :
- Ventilation : Use fume hoods rated for halogenated vapors (≥150 ft/min face velocity) .
- Personal protective equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and fluoropolymer-coated aprons .
- Waste disposal : Quench residual fluorinating agents with aqueous NaHCO3 before disposal .
Data-Driven Research Gaps
Q. What unresolved mechanistic questions exist regarding the compound’s role in radical-mediated transformations?
- Answer :
- Radical trapping experiments : Use TEMPO or BHT to confirm/quantify radical intermediates via EPR .
- High-pressure DSC : Assess thermal stability under radical initiation conditions (e.g., AIBN) .
- Comparative studies : Contrast bromo-fluoro vs. chloro-fluoro analogs in SET (single-electron transfer) reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
